![molecular formula C20H17N7O4 B2689408 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1396856-43-1](/img/structure/B2689408.png)
2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C20H17N7O4 and its molecular weight is 419.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a complex heterocyclic molecule that exhibits significant biological activity. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : The initial step often includes the cyclization of hydrazides with carboxylic acids or their derivatives.
- Introduction of Substituents : Various substituents are introduced to enhance the biological activity.
- Final Cyclization : The compound is finalized through cyclization processes involving triazole and pyridine derivatives.
Anticancer Activity
Research indicates that derivatives containing oxadiazole and triazole moieties demonstrate significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to the target molecule have shown promising results against various cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) with IC50 values ranging from 5.55 μM to 35.58 μM .
Compound | Cell Line | IC50 (μM) |
---|---|---|
5a | HepG2 | 35.58 |
10c | HCT116 | 5.55 |
10c | MCF7 | 2.86 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens:
- Mechanism : It is believed that the interaction with microbial DNA and proteins leads to inhibition of growth and proliferation.
Anti-inflammatory Effects
Studies suggest that this compound can modulate inflammatory pathways:
- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
The biological activity of the compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : By binding to enzymes associated with cancer progression and inflammation.
- DNA Interaction : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that it induces oxidative stress in cancer cells, leading to apoptosis.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- EGFR-TK Inhibitors : New oxadiazole derivatives have been synthesized and tested as EGFR-TK inhibitors with substantial antiproliferative activity against cancer cells .
- Hybridization Strategies : Research employing hybridization strategies has resulted in compounds that outperform existing drugs in terms of potency against specific cancer types .
Aplicaciones Científicas De Investigación
Anticancer Activity
Research indicates that derivatives containing oxadiazole and triazole moieties demonstrate significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to the target molecule have shown promising results against various cancer cell lines including HCT116 (colon cancer), HepG2 (liver cancer), and MCF7 (breast cancer) with IC50 values ranging from 5.55 μM to 35.58 μM.
Compound | Cell Line | IC50 (μM) |
---|---|---|
5a | HepG2 | 35.58 |
10c | HCT116 | 5.55 |
10c | MCF7 | 2.86 |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. It is believed that the interaction with microbial DNA and proteins leads to inhibition of growth and proliferation.
Anti-inflammatory Effects
Studies suggest that this compound can modulate inflammatory pathways:
- Inhibition of Enzymes : It may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- EGFR-TK Inhibitors : New oxadiazole derivatives have been synthesized and tested as EGFR-TK inhibitors with substantial antiproliferative activity against cancer cells.
- Hybridization Strategies : Research employing hybridization strategies has resulted in compounds that outperform existing drugs in terms of potency against specific cancer types.
Propiedades
IUPAC Name |
2-[[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N7O4/c1-3-29-15-6-4-5-13(9-15)18-22-17(30-25-18)11-27-20(28)26-8-7-14(10-16(26)23-27)19-21-12(2)24-31-19/h4-10H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHRVWJFZCALBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)N4C=CC(=CC4=N3)C5=NC(=NO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.